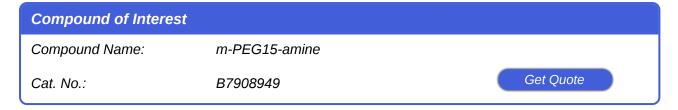


An In-depth Technical Guide to m-PEG15-amine: Properties, Bioconjugation, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine with 15 ethylene glycol units (**m-PEG15-amine**), a versatile bifunctional linker crucial in modern biopharmaceutical research and development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates a key experimental workflow.

Core Properties of m-PEG15-amine

m-PEG15-amine is a hydrophilic linker characterized by a terminal methoxy group and a terminal primary amine, separated by a 15-unit polyethylene glycol chain. This structure imparts unique properties that are highly advantageous in bioconjugation and drug delivery applications. The methoxy group provides chemical stability and reduces the potential for non-specific interactions, while the primary amine serves as a reactive handle for covalent attachment to various functional groups on biomolecules and surfaces.

Physicochemical Data

The key quantitative data for **m-PEG15-amine** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C31H65NO15
Molecular Weight	~691.9 g/mol
CAS Number	80506-64-5
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water and most organic solvents

Experimental Protocols

The primary utility of **m-PEG15-amine** lies in its ability to covalently link to other molecules. The terminal primary amine is nucleophilic and can react with various electrophilic groups to form stable covalent bonds. Below are detailed methodologies for two common bioconjugation reactions involving **m-PEG15-amine**.

Protocol 1: Conjugation of m-PEG15-amine to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between the primary amine of **m-PEG15-amine** and a carboxyl group on a target molecule, such as a protein or a small molecule drug. This reaction is mediated by the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Materials:

m-PEG15-amine

- Carboxylic acid-containing molecule (e.g., protein, peptide, or small molecule)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0



- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.
 - Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
 - Dissolve **m-PEG15-amine** in the Coupling Buffer.
- · Activation of Carboxylic Acid:
 - To the solution of the carboxylic acid-containing molecule, add the EDC stock solution to a final concentration of 10 mM.
 - Immediately add the NHS stock solution to a final concentration of 20 mM.
 - Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHSester intermediate.
- Conjugation Reaction:
 - Add the m-PEG15-amine solution to the activated carboxylic acid solution. A 10 to 50-fold molar excess of m-PEG15-amine over the carboxylic acid-containing molecule is recommended to ensure efficient conjugation.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.



- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- · Quenching of Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
- Purification:
 - Remove excess m-PEG15-amine and reaction byproducts by dialysis against an appropriate buffer or by using a desalting column.
 - The purified conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Reaction of m-PEG15-amine with an NHS-Ester Activated Molecule

This protocol outlines the reaction between **m-PEG15-amine** and a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. This is a common strategy for labeling proteins and other biomolecules.

Materials:

- m-PEG15-amine
- NHS-ester activated molecule
- Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column or dialysis equipment for purification



Procedure:

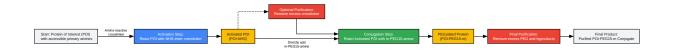
- Preparation of Reagents:
 - Equilibrate all reagents to room temperature.
 - Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
 - Dissolve m-PEG15-amine in the amine-free buffer to the desired concentration (e.g., 1-10 mg/mL).
- Conjugation Reaction:
 - While gently stirring the m-PEG15-amine solution, slowly add the dissolved NHS-ester activated molecule. The molar ratio of the NHS-ester to m-PEG15-amine should be optimized for the specific application, but a 1:1 to 1:5 ratio is a common starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Quenching of Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
 - Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS-ester.
- Purification:
 - Purify the conjugate from excess reagents using a desalting column or by dialysis.
 - Characterize the final product using appropriate analytical techniques.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment involving the activation of a protein with an NHS-ester and subsequent reaction with an amine-



containing PEG linker like m-PEG15-amine.



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